molecular formula C21H18ClNO3 B1678263 PSI-697 CAS No. 851546-61-7

PSI-697

Cat. No.: B1678263
CAS No.: 851546-61-7
M. Wt: 367.8 g/mol
InChI Key: DIEPFYNZGUUVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSI-697 is a novel, orally bioavailable, small-molecule antagonist of P-selectin . Its mechanism of action involves the dose-dependent inhibition of the binding between human P-selectin and its primary ligand, PSGL-1, which is a key initial step in leukocyte rolling and adhesion . This interaction is critical in vascular inflammatory and thrombotic processes. Preclinical research demonstrates that this compound exhibits efficacy in rodent models. In a model of vascular inflammation, oral administration of this compound (50 mg/kg) significantly reduced the number of rolling leukocytes by 39% compared to the vehicle control . Furthermore, in a rat model of venous thrombosis, this compound (100 mg/kg, p.o.) reduced thrombus weight by 18% without prolonging bleeding time, highlighting its potential as an antithrombotic agent . Studies also indicate its utility in investigating post-thrombotic syndrome, where this compound was shown to protect against vein wall injury, reducing stiffness and intimal thickness independently of thrombus mass, and in some measures, proving superior to low-molecular-weight heparin . In a model of arterial injury, treatment with this compound resulted in a dose-dependent decrease in the intima-to-media ratio, suggesting an inhibitory effect on restenosis . It is important to note that while preclinical data is promising, a clinical trial in humans concluded that a 600 mg oral dose of this compound did not inhibit platelet-monocyte aggregate formation, indicating its clinical efficacy remains to be fully established . This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

click here to get more exclusive research data

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEPFYNZGUUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851546-61-7
Record name PSI-697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851546617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSI-697
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12211
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PSI-697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1XC916ME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Pharmacological Characterization of Psi 697

Mechanism of P-selectin Antagonism by PSI-697

P-selectin is a cell adhesion molecule that plays a crucial role in mediating the interaction between activated platelets or endothelial cells and leukocytes researchgate.netashpublications.org. This interaction is a key step in inflammatory and thrombotic processes researchgate.netashpublications.org. This compound functions by inhibiting the binding of P-selectin to its primary ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) researchgate.netmedchemexpress.comfrontiersin.org.

Inhibition of P-selectin Glycoprotein Ligand-1 (PSGL-1) Binding

This compound has been shown to inhibit the binding of soluble human P-selectin to immobilized human PSGL-1 in a concentration-dependent manner researchgate.netresearchgate.netmedchemexpress.com. This inhibition has been quantitatively assessed using techniques such as Biacore assays researchgate.netresearchgate.net. This compound inhibits 50% of this binding at concentrations ranging from 50 to 125 µM in vitro researchgate.netscilit.comashpublications.orgnih.gov.

Molecular Interactions and Binding Specificity

While the detailed molecular interactions of this compound with P-selectin were not extensively described in the search results beyond its antagonism of PSGL-1 binding, it is understood that selectins, as C-type lectins, contain a calcium ion in their ligand-binding pocket and recognize specific carbohydrate structures like sialyl Lewisx (sLex) researchgate.net. PSGL-1, the primary ligand for P-selectin, is a mucin-like glycoprotein characterized by the presence of sialyl Lewis X glycan modifications mdpi.com. One source suggests that this compound may mimic the sialyl Lewis x component, contributing to its P-selectin antagonism nih.gov. However, another source indicates that this compound is not a sLex-mimicking small molecule dovepress.com. Further studies are needed to fully elucidate the precise molecular interactions and binding specificity of this compound with P-selectin nih.gov.

In Vitro Pharmacological Evaluation of this compound

In vitro studies have been conducted to quantify the inhibitory potency of this compound against P-selectin and to assess its effects in cell-based assays researchgate.netnih.gov.

Quantitative Assessment of P-selectin Inhibition (e.g., IC50 values)

The inhibitory potency of this compound against P-selectin has been quantified by its IC50 value, representing the concentration required to inhibit 50% of the binding of soluble human P-selectin to immobilized human PSGL-1 researchgate.netmedchemexpress.com. This value has been reported to be in the range of 50 to 125 µM researchgate.netscilit.comashpublications.orgnih.gov. One source specifically states an IC50 of 125 µM medchemexpress.comglpbio.com. Glycyrrhizin, a natural product inhibitor of P-selectin, was used as a positive control in one study and had an IC50 of 1 mM researchgate.net.

In Vitro P-selectin Inhibition Data

Assay TypeTarget InteractionThis compound IC50 (µM)
Biacore Inhibition AssaySoluble human P-selectin to immobilized human PSGL-1125 researchgate.netresearchgate.net
Binding Inhibition (General)P-selectin binding to PSGL-150-125 researchgate.netscilit.comashpublications.orgnih.gov

Cell-Based Assays for Ligand-Receptor Interaction Studies

Cell-based assays have been employed to further evaluate the inhibitory activity of this compound on P-selectin-mediated cell interactions researchgate.netnih.govsmolecule.com. For instance, this compound inhibited the binding of HL-60 cells to immobilized soluble P-selectin-Ig researchgate.net. At concentrations of 50 µM and 100 µM, this compound inhibited HL-60 cell binding by 66% and 68%, respectively, relative to vehicle control researchgate.net. These assays confirm that this compound can effectively block P-selectin-mediated cellular interactions smolecule.com.

In Vitro Cell-Based Assay Data

Cell TypeImmobilized LigandThis compound Concentration (µM)Inhibition of Cell Binding (%)
HL-60 cellssP-selectin-Ig5066 researchgate.net
HL-60 cellssP-selectin-Ig10068 researchgate.net

Preclinical Pharmacokinetic Evaluation

Preclinical pharmacokinetic studies of this compound have been conducted in rats researchgate.netscilit.comnih.gov. These studies characterized the compound's absorption, distribution, metabolism, and excretion properties. In rats, this compound exhibited low clearance, a short half-life, and a low volume of distribution researchgate.netscilit.comnih.gov. It also demonstrated moderate apparent oral bioavailability researchgate.netscilit.comnih.gov.

Preclinical Pharmacokinetic Profile in Rats

ParameterCharacterization
ClearanceLow researchgate.netscilit.comnih.gov
Half-lifeShort researchgate.netscilit.comnih.gov
Volume of DistributionLow researchgate.netscilit.comnih.gov
Apparent Oral BioavailabilityModerate researchgate.netscilit.comnih.gov

Assessment of Oral Bioavailability

Preclinical studies in rodents have characterized this compound as an orally active compound. nih.govresearchgate.net The pharmacokinetics of this compound in rats were described by moderate apparent oral bioavailability. nih.govresearchgate.net This indicates that a notable proportion of the orally administered dose is absorbed into the systemic circulation. The development of this compound as an orally bioavailable inhibitor of P-selectin was a significant aspect, as many previous inhibitors were proteins or small molecules with low oral bioavailability requiring injection. capes.gov.br

General Pharmacokinetic Parameters (e.g., clearance, half-life, volume of distribution)

Pharmacokinetic studies of this compound in rats have provided insights into its disposition within the body. These studies characterized the compound by low clearance, a short half-life, and a low volume of distribution. nih.govresearchgate.net

While specific numerical values for clearance, half-life, and volume of distribution in rats are mentioned as "low" or "short" in the primary source nih.govresearchgate.net, another source provides general definitions of these parameters. Volume of distribution is a proportionality constant relating the total amount of drug in the body to its plasma concentration. envt.fr It can be interpreted in terms of drug distribution and binding to plasma and tissues. envt.fr Clearance represents the volume of plasma cleared of the drug per unit time. Half-life is the time required for the drug concentration to decrease by half. humapub.com

Based on the available information from rat studies:

Parameter Finding in Rat Studies
Clearance Low
Half-life Short
Volume of Distribution Low
Oral Bioavailability Moderate apparent

Further detailed research findings on the specific numerical values of these parameters in different species or clinical studies would provide a more comprehensive pharmacokinetic profile. However, the preclinical data in rats suggest rapid elimination and limited distribution beyond the central compartment. nih.govresearchgate.net

Preclinical Research in Animal Models and Translational Studies of Psi 697

Investigation in Acute Pancreatitis Models

Attenuation of Neutrophil Extracellular Traps (NETs) Formation

Research indicates that high expression of P-selectin can induce the formation of neutrophil extracellular traps (NETs). NETs are involved in the progression of various inflammatory conditions. Studies in mouse models of acute pancreatitis (AP) have shown elevated levels of NETs and P-selectin. nih.govnih.gov Pretreatment with PSI-697 blunted NETs formation in the pancreatic tissue of these mice. nih.govnih.govfrontiersin.org This suggests that inhibiting P-selectin with this compound can attenuate excessive NETs formation. nih.govnih.gov

Data from studies in acute pancreatitis mice models illustrate the effect of this compound on NETs formation:

MeasurementControl MiceAP MiceAP Mice + this compound
NETs Formation (Qualitative)LowHighReduced
PAD4 Expression (Qualitative)LowHighReduced
Serum cf-DNA (Biomarker of NETs)ElevatedElevatedDecreased
Serum MPO-DNA (Biomarker of NETs)ElevatedElevatedDecreased

Inhibition of PSGL-1/Syk/Ca2+/PAD4 Signaling Pathway

The mechanism by which P-selectin induces NETs involves the PSGL-1/Syk/Ca2+/PAD4 signaling pathway. Stimulation of P-selectin has been shown to up-regulate the expression of PSGL-1, increase the phosphorylation of Syk, mediate intracellular calcium signals, and lead to the activation and expression of PAD4 (peptidylarginine deiminase 4). nih.govnih.govresearchgate.net PAD4 is an enzyme crucial for chromatin decondensation, a key step in NETosis. nih.gov By inhibiting P-selectin, this compound interferes with this signaling cascade. Pretreatment with this compound has been shown to blunt PAD4 expression in pancreatic tissue in AP mice, aligning with its effect on reducing NETs formation. nih.govnih.govfrontiersin.org

The proposed signaling pathway and the point of intervention by this compound can be summarized as follows:

P-selectin Stimulation → PSGL-1 Up-regulation → Syk Phosphorylation → Increased Intracellular Ca2+ → PAD4 Activation/Expression → NETs Formation

This compound acts by inhibiting P-selectin, thereby interrupting the downstream signaling events mediated by PSGL-1, Syk, Ca2+, and PAD4. nih.govnih.govfrontiersin.org

Research in Sickle Cell Disease Models

Vaso-occlusion is a hallmark of sickle cell disease (SCD), driven by the adhesion of sickled red blood cells and leukocytes to the endothelium. P-selectin plays a significant role in this process by mediating interactions between platelets, leukocytes, and the endothelium. dovepress.com

Prevention of Vaso-occlusion

This compound has been investigated for its potential to prevent vaso-occlusion in SCD models. As an orally available P-selectin inhibitor, it has shown activity in various animal models, including those relevant to vascular injury and thrombosis. ashpublications.org While specific detailed data on this compound's direct effect on preventing vaso-occlusion in SCD models was not extensively detailed in the provided search results, the broader context of P-selectin inhibition in SCD is discussed. P-selectin blockade with other agents, such as crizanlizumab, has shown a reduction in vaso-occlusive crisis frequency in SCD patients. dovepress.comnih.gov The role of P-selectin in promoting lung vaso-occlusion in SCD by forming neutrophil-platelet micro-emboli further supports the rationale for targeting this pathway. dovepress.com this compound's mechanism as a P-selectin inhibitor aligns with strategies aimed at reducing vaso-occlusive events in SCD. ashpublications.org

Effects on Neutrophil Adhesion and Multicellular Aggregate Formation

Neutrophil adhesion to the endothelium and the formation of multicellular aggregates involving neutrophils and platelets are critical steps in the vaso-occlusive process in SCD. dovepress.com this compound, as a P-selectin antagonist, is expected to interfere with these interactions. Studies have indicated that this compound can reduce neutrophil adhesion to the endothelium and the formation of multicellular aggregates in relevant models. sciencegate.app P-selectin mediates platelet-neutrophil aggregate formation in mouse and human sickle cell disease. researchgate.net By blocking P-selectin, this compound can disrupt the adhesive interactions that lead to the formation of these aggregates, thereby potentially mitigating vaso-occlusion. sciencegate.appresearchgate.net

Exploratory Studies in Other Disease Contexts

The role of P-selectin in inflammatory and thrombotic processes extends to other disease areas, leading to exploratory studies with inhibitors like this compound.

Role in SARS-CoV-2 Spike Protein S1 Adhesion to P-selectin and Cytokine Storm Modulation

Recent research has explored the interaction between the SARS-CoV-2 spike protein S1 subunit and P-selectin. Studies indicate that P-selectin can facilitate the attachment of the SARS-CoV-2 S1 subunit to vascular endothelial cells and platelets. acs.orgnih.gov This interaction may contribute to the inflammatory responses observed in COVID-19. acs.orgnih.gov The S1 protein can cause endothelial inflammatory responses and potentially contribute to the development of a "cytokine storm" by activating pathways like the interleukin (IL)-17 signaling pathway. acs.orgnih.govnih.gov

Employment of this compound, as a small inhibitor of P-selectin (SELP), has been shown to markedly decrease the adhesion of the S1 subunit to both human umbilical vein endothelial cells (HUVECs) and platelets. acs.orgnih.gov This finding suggests a potential role for P-selectin inhibitors in interfering with the initial interactions of the SARS-CoV-2 spike protein with host cells, which could have implications for modulating the subsequent inflammatory cascade and cytokine storm associated with severe COVID-19. acs.orgnih.govnih.gov

Data illustrating the effect of this compound on SARS-CoV-2 S1 adhesion:

Cell TypeConditionS1 Adhesion (Relative)Effect of this compound
HUVECsS1 exposureIncreasedMarkedly Decreased
PlateletsS1 exposureIncreasedMarkedly Decreased

Application in Eye Diseases as an Inflammatory Model (e.g., Scleritis)

Preclinical research into the potential therapeutic applications of chemical compounds often involves evaluating their efficacy in relevant animal models of disease. In the context of inflammatory eye diseases such as scleritis, which is characterized by chronic inflammation of the sclera, targeting key mediators of the inflammatory response is a potential therapeutic strategy. P-selectin, a cell adhesion molecule, plays a critical role in inflammatory responses by mediating intercellular interactions, including the recruitment of leukocytes to sites of inflammation. mdpi.commdpi.com P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1) is the primary ligand for P-selectin, expressed on leukocytes and platelets, and their interaction facilitates leukocyte rolling, adhesion, and trans-endothelial migration. mdpi.commdpi.com Inhibiting this interaction is therefore explored as a means to mitigate inflammation. mdpi.com

This compound is an orally available small molecule identified as a P-selectin inhibitor. medchemexpress.comashpublications.org In in vitro studies, this compound has been shown to inhibit the binding of soluble human P-selectin to PSGL-1 in a concentration-dependent manner. medchemexpress.commedchemexpress.cn Specifically, this compound demonstrated an IC50 of 125 μM in inhibiting P-selectin binding to immobilized PSGL-1. medchemexpress.commedchemexpress.cn Studies using HL-60 cells, a human promyelocytic leukemia cell line that upregulates PSGL-1 under inflammatory conditions and serves as a model for cell adhesion mechanisms, have also been used to assess P-selectin binding inhibition. mdpi.com

Following preclinical characterization, this compound advanced to Phase 1 clinical trials for inflammatory diseases, including a study in patients with scleritis (NCT00367692). medchemexpress.comashpublications.orgrsc.orgpatsnap.comxogene.com However, this clinical evaluation indicated that this compound was not effective in inhibiting leukocyte rolling in the scleral blood vessels of patients with autoimmune scleritis. ashpublications.org

Clinical Evaluation and Translational Challenges of Psi 697

Phase 1 Clinical Trial Design and Objectives

Phase 1 clinical trials of PSI-697 were conducted to evaluate its effects in humans, primarily focusing on pharmacodynamics. These early-phase studies are crucial for assessing how a drug interacts with its target and affects biological processes in humans after successful preclinical evaluations acmgloballab.comqueensu.ca.

Evaluation in Healthy Subjects and Specific Patient Populations (e.g., scleritis patients, smokers)

This compound was evaluated in Phase 1 clinical trials involving both healthy subjects and specific patient populations. One such trial was a double-blind, randomized, placebo-controlled crossover study in healthy smokers nih.govahajournals.org. The objective was to investigate the pharmacodynamics of orally administered this compound nih.govpatsnap.com. Another Phase 1 study, which was terminated, explored the effects of a single oral dose of this compound in patients with scleritis patsnap.comxogene.com. This study aimed to evaluate the safety of the compound and its effect on leukocyte rolling in the scleral blood vessels of these patients, using scleritis as a model of inflammatory disease xogene.com.

Pharmacodynamic Outcomes in Human Subjects

The pharmacodynamic evaluation of this compound in human subjects focused on its ability to modulate markers associated with P-selectin activity.

Assessment of Platelet-Monocyte Aggregate Formation as a Biomarker

A key pharmacodynamic outcome assessed in clinical trials of this compound was the formation of platelet-monocyte aggregates nih.govahajournals.orgnih.govahajournals.org. Platelet-monocyte aggregates are considered a biomarker of platelet activation and a process promoted by P-selectin expression nih.govahajournals.org. In the study involving healthy smokers, platelet-monocyte aggregates were measured by flow cytometry at different time points after this compound administration nih.govahajournals.org. The ex vivo addition of thrombin receptor-activating peptide (TRAP) was used to stimulate platelet-monocyte aggregation nih.govahajournals.orgahajournals.org.

Data from the study in healthy smokers showed that while TRAP caused a concentration-dependent increase in platelet-monocyte aggregates, oral administration of this compound did not demonstrate a significant effect on either stimulated or unstimulated platelet-monocyte aggregate formation at the dose tested nih.govahajournals.org.

Table: Effect of this compound on Platelet-Monocyte Aggregates in Healthy Smokers

Time PointStimulusPlatelet-Monocyte Aggregates (%) (Placebo)Platelet-Monocyte Aggregates (%) (this compound)p-value
4 hoursUnstimulated>0.05 nih.govahajournals.org
4 hoursTRAP-stimulated>0.05 nih.govahajournals.org
24 hoursUnstimulated>0.05 nih.govahajournals.org
24 hoursTRAP-stimulated>0.05 nih.govahajournals.org

In contrast to this compound, a P-selectin-blocking antibody (CLB-Thromb6) was shown to inhibit both stimulated and unstimulated platelet-monocyte aggregate formation in vitro nih.govahajournals.org.

Discrepancies Between Preclinical and Clinical Findings

Despite promising results in preclinical studies, this compound faced challenges in translating its efficacy to clinical settings.

Analysis of Efficacy Limitations in Clinical Settings

In clinical trials, this compound did not effectively inhibit the formation of circulating platelet-leukocyte aggregates in healthy smokers or leukocyte rolling in the scleral blood vessels of patients with autoimmune scleritis ashpublications.org. This contrasted with preclinical findings where this compound showed activity in animal models of atherogenesis, vascular injury, and venous thrombosis, and also reduced thrombus formation in an ex vivo human blood chamber ashpublications.orgncats.io. The lack of clinical efficacy in inhibiting platelet-monocyte aggregates in humans was noted, despite demonstrated ex vivo efficacy nih.govresearchgate.net.

Factors Contributing to Lack of Clinical Efficacy (e.g., target engagement, systemic concentrations)

Several factors may have contributed to the observed lack of clinical efficacy of this compound. One potential factor is insufficient drug concentration at the target site to achieve effective target engagement pelagobio.com. While plasma concentrations of this compound were measured in the healthy smoker study, reaching peak levels at 4 hours, these concentrations did not translate to a demonstrable effect on platelet-monocyte aggregation nih.govahajournals.orgahajournals.org. This suggests that the achieved systemic concentrations might not have been sufficient to effectively block P-selectin activity in the clinical setting, or that the biomarker used was not adequately reflecting the drug's activity nih.gov.

Another contributing factor could be the binding affinity of this compound for P-selectin. Compared to the high nanomolar affinity of the natural ligand PSGL-1, small molecule P-selectin antagonists like this compound have shown relatively low micromolar affinity in preclinical assays ashpublications.orgnih.gov. This lower binding affinity may result in diminished target engagement at clinically achievable concentrations nih.gov. The modest inhibitory activity observed in preclinical studies (IC50 of approximately 200 µM) is consistent with a weak binding affinity ashpublications.org.

The discrepancy between preclinical and clinical results highlights the challenges in translating findings from in vitro and animal models to human physiology ahajournals.org. Factors such as pharmacokinetics, tissue distribution, and the complexity of the disease state in humans can influence the effectiveness of a compound despite promising preclinical data ahajournals.org. The low water solubility of this compound was also suggested as a possible reason for high dose requirements and potentially limited efficacy in the healthy smoker trial scienceopen.com.

Discontinuation of Clinical Development

The clinical development of this compound, an investigational small molecule targeting P-selectin, was ultimately discontinued. This compound was initially developed by Pfizer Inc. and Wyeth AB rxnfinder.org. Its highest reached development phase was Phase 1 rxnfinder.org.

This compound was investigated for potential therapeutic use in conditions such as scleritis and acute coronary syndromes, based on its mechanism as a P-selectin inhibitor nih.govciteab.com. P-selectin is involved in mediating interactions between activated platelets, leukocytes, and the endothelium, playing a role in inflammation and thrombosis fishersci.seidrblab.net. Preclinical studies had shown promise, with this compound demonstrating the ability to inhibit the binding of human P-selectin to human P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) in vitro and showing activity in animal models of vascular inflammation and thrombosis citeab.comnih.gov.

Despite the promising preclinical data, translational challenges arose during human clinical trials. A key factor in the discontinuation was the observed lack of efficacy in inhibiting relevant biological targets in humans fishersci.seidrblab.netahajournals.org. Specifically, in a double-blind, randomized, placebo-controlled crossover Phase 1 study involving healthy smokers, oral administration of this compound did not demonstrate a significant inhibitory effect on basal or stimulated platelet-monocyte aggregate formation ahajournals.org. Platelet-monocyte aggregates are considered a marker of platelet activation and a contributor to vascular inflammation and thrombosis idrblab.netahajournals.org.

Research findings indicated that this compound exhibited modest inhibitory activity against P-selectin in vitro, characterized by an IC50 of approximately 125-200 μM, suggesting a weak binding affinity fishersci.senih.gov. This modest activity, coupled with suboptimal pharmacokinetic properties, likely contributed to the lack of efficacy observed in clinical settings fishersci.se. The low blocking activity and poor solubility of this compound were also suggested as potential reasons requiring high doses to achieve a therapeutic effect nih.gov.

Furthermore, this compound was not effective in inhibiting leukocyte rolling in the scleral blood vessels of patients with autoimmune scleritis in another clinical trial fishersci.se. The decision to discontinue development was made by the sponsoring company. While the clinical development of this compound specifically was halted, the targeting of P-selectin remains an area of interest for potential therapeutic agents.

The data from the Phase 1 study in healthy smokers highlighted the disconnect between preclinical observations and clinical outcomes. Although plasma concentrations of this compound were achieved in the study, they did not translate to a demonstrable effect on platelet-monocyte aggregates ahajournals.org.

StudyDesignPopulationKey Finding Regarding Efficacy
Study Evaluating the Effects of this compound on Platelets in Subjects Who Smoke (NCT03860506) rxnfinder.orgDouble-blind, Placebo-Controlled, Randomized, Single-Dose, Crossover rxnfinder.orgHealthy SmokersDid not inhibit basal or stimulated platelet-monocyte aggregate formation at the dose tested. fishersci.seahajournals.org
Study Evaluating this compound in Patients With Scleritis (NCT00367692) rxnfinder.orgExploratory, Double Blind, Placebo-controlled, Randomized, Single-dose, Cross-over rxnfinder.orgPatients with ScleritisNot effective in inhibiting leukocyte rolling in scleral blood vessels. fishersci.se

The discontinuation of this compound's clinical development underscores the challenges in translating preclinical success to clinical efficacy, even for compounds with a well-defined molecular target. Factors such as binding affinity, pharmacokinetic profile, and the complexity of biological pathways in human disease can significantly impact the outcome of clinical evaluation.

Medicinal Chemistry and Drug Discovery Implications of Psi 697

Structural Classification as a Quinoline (B57606) Salicylic (B10762653) Acid Derivative

PSI-697 is structurally classified as a quinoline salicylic acid derivative. ashpublications.orgacs.org Specifically, it is identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid. nih.govuni.luacs.org This classification highlights the core structural features of the molecule, including a quinoline ring system substituted with a salicylic acid moiety and a chlorinated benzyl (B1604629) group. The presence of the 3-hydroxyquinoline-4-carboxylic acid scaffold is central to its design and activity. publichealthtoxicology.com

Early Structure-Activity Relationship (SAR) Studies Leading to this compound

Early SAR studies in the quinoline salicylic acid series led to the discovery of this compound. ashpublications.orgacs.org These studies aimed to identify compounds with inhibitory activity against P-selectin. This compound emerged as a lead candidate from this research. researchgate.net It was identified as a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor. acs.orgacs.org This compound demonstrated activity in various animal models relevant to cardiovascular disease. acs.orgacs.org

Comparative Analysis with Other P-selectin Inhibitors

This compound belongs to the class of P-selectin inhibitors, a group of therapeutic agents designed to target the interaction between P-selectin and its ligand, PSGL-1, which plays a crucial role in inflammation and thrombosis. ashpublications.orgdovepress.com Comparing this compound with other P-selectin inhibitors reveals its position within the landscape of this drug target.

Small Molecule Antagonists (e.g., PSI-421, THCMA, Bimosiamose)

This compound is one of several small molecule P-selectin inhibitors that have been investigated. mdpi.comgoogleapis.com Another compound in the same structural series is PSI-421, a second-generation quinoline salicylic acid derivative. ashpublications.orgacs.org PSI-421 was designed to improve upon the properties of this compound, specifically focusing on enhanced aqueous solubility and pharmacokinetic characteristics. acs.orgacs.org While this compound had low oral bioavailability, PSI-421 showed marked improvement in this regard and demonstrated oral efficacy in animal models of vascular injury. acs.orgacs.orgprobechem.com Both this compound and PSI-421, however, have been associated with modest inhibitory activity against P-selectin, with IC50 values around 200 µM. ashpublications.org

THCMA (3S-1,2,3,4-tetrahydro-β-carboline-3-methyl aspartyl ester) represents another small molecule P-selectin inhibitor. researchgate.nettandfonline.comnih.gov THCMA was designed as an amphiphile containing pharmacophores of this compound, aiming for improved oral efficacy. researchgate.nettandfonline.comnih.govscienceopen.com Studies have shown that THCMA exhibits significantly enhanced oral efficacy compared to this compound in inhibiting arterial and venous thrombosis and inflammation in animal models. researchgate.nettandfonline.comnih.gov THCMA also demonstrated substantially higher water solubility (approximately 1030-fold greater than this compound) and more potent P-selectin inhibitory effects. researchgate.nettandfonline.comnih.govscienceopen.com

Bimosiamose (TBC-1269) is a nonoligosaccharide pan-selectin antagonist, inhibiting E-, P-, and L-selectin. nih.govnih.govmedchemexpress.com It has been investigated as an anti-inflammatory agent. nih.gov Compared to glycomimetic inhibitors like GMI-1070 and Bimosiamose, this compound was noted as being orally effective, although it also exhibited lower potency (Kd 200 µM). dovepress.comscienceopen.com

Here is a comparison of some small molecule P-selectin inhibitors:

CompoundStructural ClassP-selectin Inhibition (IC50/Kd)Oral Efficacy (Animal Models)Water Solubility
This compoundQuinoline Salicylic Acid50-200 µM ashpublications.orgmedchemexpress.comashpublications.orgYes (low bioavailability) acs.orgacs.orgLimited scienceopen.com
PSI-421Quinoline Salicylic Acid~200 µM ashpublications.orgImproved over this compound acs.orgacs.orgImproved acs.orgacs.org
THCMATetrahydro-β-carboline derivativeMore potent than this compound researchgate.nettandfonline.comnih.govscienceopen.comSignificantly enhanced over this compound researchgate.nettandfonline.comnih.gov~1030-fold higher than this compound researchgate.nettandfonline.comnih.govscienceopen.com
BimosiamoseNonoligosaccharide20 µM (P-selectin IC50) medchemexpress.comIntravenous or inhalation dovepress.comscienceopen.comNot specified in detail

Antibody-Based P-selectin Antagonists

Antibody-based P-selectin antagonists represent another class of inhibitors. Examples include crizanlizumab and inclacumab. googleapis.com These monoclonal antibodies bind to P-selectin, blocking its interaction with ligands like PSGL-1. googleapis.commdpi.com While antibodies can be highly specific and potent, they typically require intravenous administration and can have limitations related to manufacturing costs and stability. mdpi.comscienceopen.com Studies have shown that P-selectin-blocking antibodies can inhibit platelet-monocyte aggregate formation in vitro, whereas this compound did not demonstrate this effect at the tested dose. ahajournals.orgahajournals.org

Glycopeptide Inhibitors

Glycopeptide inhibitors are designed to mimic the sialyl LewisX (sLeX) moiety of PSGL-1, the primary ligand for P-selectin. ashpublications.orgscienceopen.com GSnP-6 is an example of a glycosulfopeptide mimicking truncated N-terminal PSGL-1 monomers. scienceopen.com Rivipansel (GMI-1070) is another glycomimetic P-selectin inhibitor. mdpi.comscienceopen.com First-generation glycomimetic inhibitors have often shown limited clinical efficacy, potentially due to low binding affinity to P-selectin. ashpublications.orgscienceopen.com Like antibody-based therapies, glycopeptide inhibitors may also face challenges related to synthesis complexity and administration routes, often requiring intravenous administration. scienceopen.com

Strategies for Overcoming Limitations Observed with this compound in Drug Discovery

Despite showing promise in preclinical models and being the only orally effective P-selectin inhibitor in clinical trials at one point, this compound faced limitations that impacted its further development. ashpublications.orgscienceopen.com A primary limitation was its low oral bioavailability. acs.orgacs.org Additionally, this compound exhibited modest inhibitory activity against P-selectin (IC50 ~200 µM) ashpublications.org, consistent with weak binding affinity ashpublications.org. In a phase 1 study in healthy smokers, this compound did not effectively inhibit circulating platelet-leukocyte aggregates, possibly due to the low dose tested and its limited water solubility. ashpublications.orgscienceopen.comnih.gov

Strategies to overcome these limitations have focused on structural modifications to improve pharmacokinetic properties and potency. The development of PSI-421, with its improved aqueous solubility and pharmacokinetic profile, is a direct example of such efforts within the quinoline salicylic acid series. acs.orgacs.org The design of THCMA, an amphiphile containing this compound pharmacophores, represents another strategy to enhance oral efficacy and solubility. researchgate.nettandfonline.comnih.govscienceopen.com The significantly higher water solubility and enhanced in vivo efficacy of THCMA compared to this compound highlight the success of this approach in addressing some of the limitations observed with this compound. researchgate.nettandfonline.comnih.govscienceopen.com Further research into novel small molecule scaffolds and formulation strategies continues to be explored to develop more effective oral P-selectin inhibitors with improved potency and pharmacokinetic profiles. ashpublications.org

Approaches to Enhance Oral Bioavailability and Potency

The moderate apparent oral bioavailability and modest inhibitory activity of this compound have motivated efforts to develop compounds with improved pharmacological profiles scilit.comresearchgate.netashpublications.org. Research has focused on identifying backup compounds with enhanced solubility and exposure while maintaining or increasing potency patsnap.com.

One strategy has involved structural modifications of the quinoline salicylic acid series. For instance, the discovery of PSI-421, a related compound, aimed to improve pharmacokinetic properties by branching at the alpha position of the C-2 benzyl side chain and modifying substituents on the quinoline's carboxylic A-ring. This led to marked improvements in aqueous solubility and pharmacokinetic properties compared to this compound patsnap.com.

Another approach to enhance oral bioavailability involves the use of advanced drug delivery systems. While not specific to this compound in the provided search results, the concept of using nanocarriers like lipid polymer hybrid nanoparticles (LPHNs) has been explored for improving the oral bioavailability of other drugs with challenges such as low aqueous solubility and poor intestinal permeability mdpi.com. LPHNs can enhance drug stability, solubility, and absorption, and reduce first-pass metabolism, potentially improving oral bioavailability mdpi.com.

Enhancing potency has also been a key objective. This compound exhibits an IC50 of approximately 125 µM in inhibiting P-selectin binding to PSGL-1 in vitro scilit.comresearchgate.netmedchemexpress.com. Efforts to find more potent inhibitors have led to the investigation of other compound series and structural modifications ashpublications.orgacs.org.

Development of Amphiphilic Molecules (e.g., THCMA)

A notable approach to address the limitations of this compound, particularly its solubility and oral efficacy, has been the design and development of amphiphilic molecules that retain key pharmacophores of this compound researchgate.netscienceopen.com. An example of this is 3S-1,2,3,4-tetrahydro-β-carboline-3-methyl aspartyl ester (THCMA). ashpublications.orgresearchgate.netscienceopen.com

THCMA was designed as an orally available amphiphile containing pharmacophores of this compound, connected by a linker ashpublications.orgresearchgate.netresearchgate.net. This structural design aimed to improve solubility and bioavailability scienceopen.comresearchgate.net. Studies have shown that THCMA significantly improved logP and logS values compared to this compound, indicating enhanced solubility and pharmacokinetic properties scienceopen.com. The maximum solubility of THCMA in water was reported to be about 1,030-fold higher than that of this compound scienceopen.comnih.gov.

Research indicates that THCMA exhibits improved potency and enhanced anti-inflammatory and antithrombotic activity in vivo compared to this compound ashpublications.orgresearchgate.netnih.gov. The oral efficacy of THCMA was found to be significantly higher than that of this compound in inhibiting arterial and venous thrombosis and inflammation in animal models researchgate.netscienceopen.comnih.gov. Specifically, the oral efficacy of THCMA was reported to be 100-fold that of this compound in inhibiting arterial and venous thrombosis and tenfold in inhibiting inflammation researchgate.netnih.gov.

The design of THCMA as a nanomedicine, capable of self-assembling into nanorings, has also been explored, further contributing to its enhanced oral efficacy scienceopen.comnih.gov.

Here is a data table comparing the solubility and oral efficacy of this compound and THCMA:

PropertyThis compoundTHCMAImprovement (THCMA vs this compound)Source
Water Solubility (µM)4.895040~1030-fold scienceopen.comnih.gov
Oral Efficacy (Arterial and Venous Thrombosis Inhibition)1x100x100-fold researchgate.netscienceopen.comnih.gov
Oral Efficacy (Inflammation Inhibition)1x10x10-fold researchgate.netnih.gov

Patent Landscape and Intellectual Property Related to this compound

Information regarding the specific patent landscape and intellectual property directly related only to this compound is limited within the provided search results. However, general information about patents and intellectual property in the context of drug discovery and development, as well as mentions of patents related to this compound and related compounds, can be found.

PubChem notes that there are patents associated with this compound (CID 12004316) uni.lunih.gov. Additionally, a publication discussing the discovery of PSI-421, a compound developed with improved properties over this compound, mentions patents related to PSI-421 patsnap.com. This suggests that intellectual property protection has been pursued for both this compound and subsequent compounds in this class of P-selectin inhibitors.

In the broader context of intellectual property in research and development, organizations like the Paul Scherrer Institute utilize intellectual property protection tools, primarily patents, to facilitate the commercial exploitation of research findings psi.ch. Patents protect inventions and are crucial for safeguarding investments in subsequent commercialization psi.ch. The World Intellectual Property Organization (WIPO) serves as a global resource for intellectual property information, including patents wipo.int.

While detailed specifics of this compound's patent portfolio are not extensively described in the search results, the mentions of associated patents and the general practice in drug discovery indicate that intellectual property protection is a relevant aspect of the development of compounds like this compound and its derivatives patsnap.comuni.lunih.gov.

Future Research Directions and Unanswered Questions

Re-evaluation of P-selectin Inhibition in Emerging Disease Pathologies

The role of P-selectin in mediating interactions between platelets, leukocytes, and the endothelium is critical in thromboinflammation and immunothrombosis, processes implicated in a range of disorders including venous thromboembolism, cardiovascular disease, stroke, metabolic syndrome, and sickle cell disease. ashpublications.org While PSI-697 has been investigated in some of these areas, its potential in newly recognized or emerging disease pathologies linked to P-selectin activity requires re-evaluation.

Recent findings suggest a role for P-selectin in facilitating the attachment of the SARS-CoV-2 spike 1 (S1) subunit to vascular endothelial cells and platelets. acs.org Studies have shown that P-selectin overexpression increases S1 recruitment to human umbilical vein endothelial cells (HUVECs), and conversely, P-selectin downregulation yields opposite results. acs.org Furthermore, the use of this compound has been shown to markedly decrease S1 adhesion to both HUVECs and platelets in vitro. acs.org This suggests a potential area for future research into the role of P-selectin inhibition with compounds like this compound in mitigating the vascular complications observed in viral infections such as COVID-19.

Another area for future exploration is the involvement of P-selectin in the formation of neutrophil extracellular traps (NETs), which exacerbate inflammation and thrombosis and can have adverse long-term functional consequences after stroke. frontiersin.org P-selectin and its ligand, PSGL-1, play pivotal roles in driving NET formation, and blocking these molecules has shown potential in reducing NET formation. frontiersin.org Future research could investigate the specific impact of this compound on NET formation in the context of cerebral ischemic injury and other NET-associated pathologies.

Development of Advanced Methodologies for Assessing P-selectin Antagonism and Clinical Response

Previous research with this compound in humans, such as a study in healthy smokers, did not demonstrate an inhibition of basal or stimulated platelet-monocyte aggregate formation at the dose tested. nih.gov This raises questions about the adequacy of the assessment methodologies used or the compound's efficacy in that specific context. Future research needs to focus on developing and validating more sensitive and reliable methodologies for assessing the in vivo efficacy of P-selectin antagonists like this compound in humans.

This could involve exploring advanced imaging techniques to visualize P-selectin-mediated cell interactions in target tissues, developing more precise biomarkers of P-selectin activity and its downstream effects, and refining ex vivo assays to better reflect the in vivo environment. For instance, while ex vivo models using Badimon chambers have shown that this compound reduces thrombus formation, particularly under high shear stress, correlating these findings with clinical outcomes requires further investigation and potentially improved methodologies. bmj.com

Furthermore, understanding the pharmacokinetics and pharmacodynamics of this compound in diverse patient populations and disease states is crucial for optimizing dosing and assessment strategies in future trials. The observed lack of efficacy in inhibiting platelet-monocyte aggregates in healthy smokers might be attributable to factors such as tested dose or water solubility, highlighting the need for methodologies that account for these variables. scienceopen.comdovepress.com

Long-Term Impact of P-selectin Modulation on Inflammatory and Thrombotic Processes

While short-term effects of P-selectin inhibition on thrombosis and inflammation have been studied, the long-term impact of modulating this pathway remains an important unanswered question. Chronic modulation of P-selectin activity could have unforeseen consequences on immune surveillance, wound healing, or other physiological processes where P-selectin plays a role.

Furthermore, understanding the adaptive responses of the body to long-term P-selectin modulation is essential. This includes investigating whether compensatory mechanisms develop that could limit the long-term efficacy of P-selectin antagonists or lead to alternative pathological pathways.

Interactive Data Table: Ex Vivo Thrombus Formation with this compound

Shear Rate (s⁻¹)TreatmentChange in Thrombus Area (µm²)95% Confidence Interval (µm²)p-value
212 (Low)This compound (Low Dose)139333.56 to 27530.04
212 (Low)This compound (High Dose)2158720 to 35950.0094
1690 (High)This compound (Low Dose)34962129 to 48620.0002
1690 (High)This compound (High Dose)47242448 to 70010.0008
212 (Low)Tirofiban28301175 to 44840.0034
1690 (High)Tirofiban64624531 to 8393<0.0001
212 (Low)Saline---
1690 (High)Saline---

*Data based on ex vivo thrombus formation assessment using the Badimon chamber in healthy volunteers. bmj.com

Q & A

Q. What is the hypothesized mechanism of action of PSI-697 as a P-selectin inhibitor?

this compound inhibits P-selectin binding to its ligand PSGL-1, though its exact mechanism remains unclear. Studies suggest it may act as a direct competitor to sLeX, target sulfated tyrosine residues, or function as an allosteric inhibitor . In vitro surface plasmon resonance (SPR) assays show this compound inhibits P-selectin-PSGL-1 binding with an IC50 of 125 µM, while UV-spectroscopy reveals direct interactions with P-selectin via reduced absorbance at 280 nm . Molecular docking simulations further suggest it blocks the Tys48 binding site on P-selectin, critical for PSGL-1 interactions .

Q. What experimental models validate this compound's anti-inflammatory and antithrombotic effects?

this compound has been tested in:

  • Murine models : Reduced leukocyte rolling in blood vessels and inhibited arterial/venous thrombosis .
  • Rat cremaster venules : Reduced leukocyte adhesion by 39% at 50 mg/kg orally .
  • Baboon venous thrombosis : Promoted 80% thrombus resolution without anticoagulation .
  • Townes sickle cell disease mice : Reduced neutrophil-platelet aggregates by 78% and improved microvascular flow .

Q. What methodologies confirm this compound's pharmacokinetics and solubility limitations?

Pharmacokinetic studies in rats identified low clearance (0.3 L/h/kg), short half-life (~2.5 hr), and moderate oral bioavailability (30–40%) . Solubility assays using UV-absorbance (196.3 nm) revealed poor water solubility (4.89 µM), necessitating high doses in vivo .

Advanced Research Questions

Q. How do structural modifications address this compound's limitations in solubility and potency?

THCMA, a derivative linking two this compound pharmacophores with an amphiphilic linker, improved solubility 1,030-fold (5,040 µM vs. 4.89 µM for this compound) and enhanced oral efficacy 100-fold in thrombosis models. Methods include:

  • Molecular docking : Validated THCMA's binding to P-selectin's Tys48 site .
  • UV-spectroscopy : Confirmed direct P-selectin interactions comparable to this compound .
  • Self-assembly into nanorings : Improved drug delivery and stability .

Q. How do contradictory clinical and preclinical data inform this compound's therapeutic potential?

While this compound reduced thrombosis in animal models, Phase I trials in smokers showed no inhibition of platelet-monocyte aggregates, contrasting with P-selectin antibody efficacy . Possible explanations:

  • Dose limitations : Low solubility may restrict bioavailability in humans .
  • Model disparities : Rodent vs. human P-selectin binding kinetics or disease complexity .
  • Off-target effects : Uncharacterized interactions in inflammatory pathways .

Q. What advanced assays resolve uncertainties in this compound's mode of action?

Key methodologies include:

  • Competitive binding assays : this compound reduced HL60 cell adhesion to P-selectin by 31.9% at 25 µM, confirming competitive inhibition .
  • Atomic force microscopy (AFM) : Visualized this compound's interaction with platelet surfaces, suggesting indirect modulation of aggregation .
  • Crystallography : Proposed but not yet completed to map this compound-P-selectin interactions .

Q. How does this compound compare to next-gen inhibitors like THCMA in multi-disease contexts?

THCMA outperforms this compound in:

  • Efficacy : 100-fold higher oral activity in thrombosis models and 10-fold in inflammation .
  • Safety : No bleeding risk or coagulation disruption at therapeutic doses .
  • Broad applications : Demonstrated antitumor activity in S180 mouse models via TNFα downregulation .

Methodological Recommendations

  • For binding studies : Combine SPR, UV-spectroscopy, and molecular docking to validate P-selectin interactions .
  • For in vivo testing : Use dual arterial/venous thrombosis models (e.g., rat cremaster and baboon occlusion) to assess tissue-specific effects .
  • For clinical translation : Prioritize structural analogs like THCMA with enhanced solubility and multi-target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSI-697
Reactant of Route 2
PSI-697

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.